![molecular formula C18H14N2O4S B2520694 N-([2,2'-bifuran]-5-ylméthyl)quinoléine-8-sulfonamide CAS No. 2034251-32-4](/img/structure/B2520694.png)
N-([2,2'-bifuran]-5-ylméthyl)quinoléine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis. These inhibitors, including N-(quinolin-8-yl)methanesulfonamide, have shown varying inhibitory potencies against different metal forms of the enzyme from Escherichia coli. The inhibition mechanism involves the formation of a metal complex at the enzyme's active site, which is stabilized by hydrogen bonds and metal interactions. This finding is significant as it provides insights into the typical inhibition mechanisms of non-peptidic MetAP inhibitors and highlights the importance of in vitro conditions that are relevant to in vivo situations .
Synthesis of Antitumor Quinolines by Sonogashira Reactions
The Sonogashira reaction has been utilized to synthesize a series of antitumor compounds, including quinolines with arylsulfonyl moieties. These compounds have demonstrated selective inhibition of cancer cell lines, particularly those of colon and renal origin. The method allows for the introduction of various substituents into the arylsulfonyl part of the molecule, which is a key feature of the quinol pharmacophore. This synthesis approach is noteworthy for its potential in creating novel therapeutic agents with antitumor properties .
Novel Quinazoline-Sulfonamides as Anti-Cancer Agents
A new approach to synthesizing N-(quinazoline-4-yl)sulfonamides has been developed, yielding a variety of compounds with different substituents. These compounds have been evaluated for their cytotoxicity against several cancer cell lines, with some showing significant activity. The study also included docking simulations to understand the binding preferences of these sulfonamides, revealing that the bulkiness of the C-2 substituent affects the molecule's orientation in the active site. This research contributes to the understanding of how structural variations in quinazoline sulfonamides can influence their anticancer activity .
In Vitro Anticancer Screening and Radiosensitizing Evaluation of Quinoline Derivatives
Quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their anticancer activity. These compounds were designed to meet the pharmacophoric requirements for carbonic anhydrase inhibiting anticancer drugs. Several of the synthesized compounds exhibited in vitro anticancer activity against the human breast cancer cell line MCF7, with some showing comparable or superior activity to the reference drug doxorubicin. Additionally, the most potent compounds were assessed for their ability to enhance the cell-killing effect of gamma-radiation, suggesting potential use as radiosensitizers .
Synthesis and Docking Studies of Novel Quinoline Derivatives as Possible Anticancer Agents
The synthesis of novel quinoline derivatives with a sulfonamide moiety has been reported, with the aim of exploring their anticancer activity. These compounds have been tested in vitro against the breast cancer cell line MCF7, showing promising cytotoxic activities. Docking studies were performed to predict the affinity and orientation of these compounds in the carbonic anhydrase isozyme II active site, which is a known mechanism for the anticancer activity of sulfonamide compounds. This research provides valuable information on the potential of quinoline sulfonamides as anticancer agents .
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides
A metal-free synthetic method has been developed for the synthesis of N-(quinolin-2-yl)sulfonamides. This process involves the intermolecular amidation of quinoline N-oxides with arylsulfonamides, using PhI(OAc)2 and PPh3. The method has been successful in producing N-(quinolin-2-yl)sulfonamides in satisfactory to excellent yields, providing a new pathway for the synthesis of these compounds without the need for metal catalysts .
Applications De Recherche Scientifique
Applications diagnostiques
Les composés à base de quinoléine ont été utilisés comme sondes fluorescentes pour l'imagerie cellulaire et le diagnostic. Le groupe sulfonamide peut améliorer la sélectivité et la sensibilité de ces sondes. Les chercheurs étudient son utilisation pour détecter des biomolécules spécifiques ou des processus cellulaires.
En résumé, le N-([2,2’-bifuran]-5-ylméthyl)quinoléine-8-sulfonamide présente un potentiel significatif dans divers domaines, de la thérapie anticancéreuse au diagnostic. Des études supplémentaires sont nécessaires pour débloquer toutes ses capacités thérapeutiques et optimiser sa structure pour des applications spécifiques . Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide are cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play a significant role in the pathophysiology of Alzheimer’s disease (AD). Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide acts as a dual inhibitor of MAOs and ChEs . It competes with these enzymes, thereby inhibiting their activity . This results in an increase in the level of MAO and AChE in the presynaptic cleft, improving signaling .
Biochemical Pathways
The inhibition of ChEs and MAOs affects several biochemical pathways. The inhibition of ChEs leads to an increase in acetylcholine levels, which can improve cognitive abilities such as learning, memory, perception, and problem-solving . The inhibition of MAOs prevents the degradation of amines, reducing the production of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) via the Fenton reaction . These substances are responsible for neural cell death .
Pharmacokinetics
It is known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide is the improvement of signaling in the presynaptic cleft due to increased levels of MAO and AChE . This can lead to improved cognitive abilities in patients with Alzheimer’s disease .
Action Environment
It is known that the efficacy of sulfonamides can be influenced by various factors, including the presence of pus, which can inhibit their antibacterial action
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-25(22,17-7-1-4-13-5-2-10-19-18(13)17)20-12-14-8-9-16(24-14)15-6-3-11-23-15/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFRWONVPATAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)
![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)


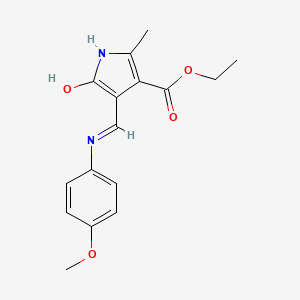

![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)
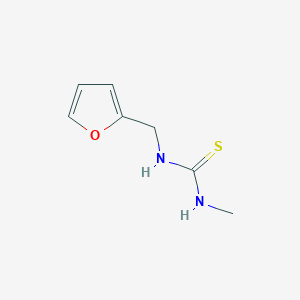
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)
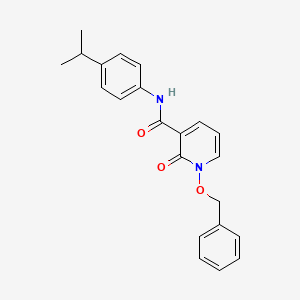
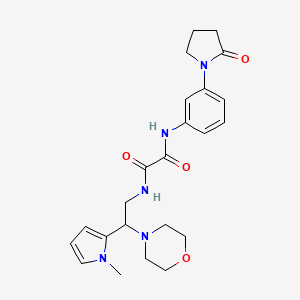
![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
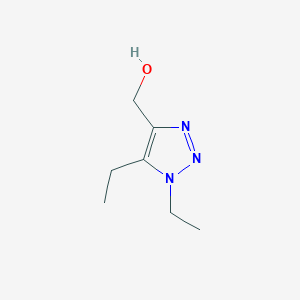
![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)